2-Methyl-6-(1-naphthyl)nicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H13NO2 |
|---|---|
Molecular Weight |
263.29g/mol |
IUPAC Name |
2-methyl-6-naphthalen-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-13(17(19)20)9-10-16(18-11)15-8-4-6-12-5-2-3-7-14(12)15/h2-10H,1H3,(H,19,20) |
InChI Key |
RZHLUXJQHNTKLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)C2=CC=CC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
6-aryl-2-methylnicotinic acid derivatives literature review
Synthesis, Optimization, and Pharmacological Applications
Executive Summary
The 6-aryl-2-methylnicotinic acid scaffold represents a privileged structure in medicinal chemistry, distinct from its ubiquitous isomer, 6-methylnicotinic acid. While the latter is a common commodity chemical, the 6-aryl-2-methyl variants require specialized synthetic construction to position the aryl group at the C6 position while maintaining the methyl group at C2 and the carboxylic acid pharmacophore at C3.
This class of compounds has emerged as a critical intermediate for antiproliferative agents (via hydrazone functionalization), antimicrobial scaffolds , and anti-inflammatory drugs targeting COX/LOX pathways. This guide provides an autonomous technical review of the synthetic methodologies, structure-activity relationships (SAR), and validated experimental protocols for these derivatives.
Structural Architecture & Synthetic Strategies
The primary challenge in synthesizing 6-aryl-2-methylnicotinic acid derivatives is ensuring regioselectivity during the pyridine ring construction. Standard Hantzsch synthesis often yields symmetric dihydropyridines or places substituents at the C4 position. To achieve the 2,6-substitution pattern, a modified Hantzsch-Beyer approach or a Chalcone-Enamine condensation is required.
2.1 The Chalcone-Enamine Route (Preferred Methodology)
The most robust method involves the [3+3] cyclocondensation of an aryl vinyl ketone (or a Mannich base precursor) with ethyl 3-aminocrotonate .
-
Mechanistic Causality:
-
Michael Addition: The nucleophilic carbon of the aminocrotonate attacks the
-carbon of the aryl vinyl ketone. -
Cyclization: The enamine nitrogen attacks the carbonyl carbon of the ketone.
-
Dehydration/Oxidation: Loss of water and spontaneous aromatization (often requiring an oxidant if intermediate dihydropyridines are stable) yields the pyridine core.
-
2.2 Visualization of Synthetic Workflow
Figure 1: Step-wise cyclocondensation workflow for regioselective pyridine synthesis.
Pharmacological Profiles & Molecular Targets[1]
The biological utility of these derivatives stems from their ability to interact with diverse targets depending on the C3-carboxylic acid modifications.
3.1 Antiproliferative Activity (Hydrazone Derivatives)
Research indicates that converting the C3 acid to a hydrazide and subsequently condensing it with aromatic aldehydes to form hydrazones significantly enhances antitumor potency.
-
Target: K562 leukemia cell lines.[1]
-
Mechanism: The hydrazone linker (
) acts as a pharmacophore capable of chelating metal ions or interacting with allosteric sites on enzymes involved in cell division. -
Key Insight: Derivatives with electron-withdrawing groups (e.g., F, Cl) on the 6-aryl ring often show higher potency due to increased lipophilicity and metabolic stability [1].
3.2 Anti-inflammatory & Analgesic Potential
Similar to flunixin (a 2-arylamino nicotinate), the 6-aryl derivatives modulate inflammatory pathways.
-
Mechanism: Inhibition of COX-2 and suppression of cytokines (TNF-
, IL-6). -
Safety Profile: Nicotinic acid derivatives are often designed to reduce gastric ulceration compared to traditional NSAIDs by masking the acidic group or altering the binding mode [5].
3.3 Quantitative Data Summary
| Compound Class | R-Group (C6 Aryl) | Target/Assay | Activity Metric | Ref |
| Hydrazone | 4-Fluorophenyl | K562 (Leukemia) | IC | [1] |
| Acid | 3,4-Dichlorophenyl | Herbicidal (Duckweed) | IC | [3] |
| Amide | Phenyl | Antimicrobial (S. aureus) | MIC: 7.81 | [2] |
Detailed Experimental Protocols
Note: All chemical synthesis should be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of Ethyl 6-aryl-2-methylnicotinate (General Procedure)
Reagents:
-
Aryl methyl ketone (10 mmol)
-
Paraformaldehyde (12 mmol)
-
Dimethylamine hydrochloride (12 mmol)
-
Ethyl 3-aminocrotonate (10 mmol)
-
Acetic acid (glacial)
Step-by-Step Methodology:
-
Mannich Base Formation: Reflux the aryl methyl ketone, paraformaldehyde, and dimethylamine HCl in ethanol (20 mL) with a catalytic amount of HCl for 2 hours. Evaporate solvent to obtain the Mannich base hydrochloride.
-
Free Base Liberation: Treat the residue with 10% NaOH and extract with diethyl ether to get the aryl vinyl ketone precursor (in situ).
-
Cyclocondensation: Dissolve the crude vinyl ketone and ethyl 3-aminocrotonate (1.3 g, 10 mmol) in glacial acetic acid (15 mL).
-
Reflux: Heat the mixture at reflux (
) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). -
Workup: Pour the reaction mixture into ice-cold water (100 mL). Neutralize with ammonia solution until pH 8.
-
Isolation: Filter the precipitating solid. Recrystallize from ethanol/water to yield the ethyl ester.
Protocol B: Hydrolysis to Free Acid
-
Dissolve the ester (5 mmol) in ethanol (20 mL).
-
Add 10% aqueous NaOH (10 mL).
-
Reflux for 2 hours.
-
Acidify with 1M HCl to pH 3.
-
Filter the white solid precipitate (6-aryl-2-methylnicotinic acid).
Structure-Activity Relationship (SAR) Analysis
The optimization of the 6-aryl-2-methylnicotinic acid scaffold relies on balancing the electronics of the aryl ring and the steric bulk of the C3 substituent.
5.1 SAR Logic
-
The C2-Methyl Group: Essential for steric orientation. Removal often leads to loss of selectivity or metabolic instability.
-
The C6-Aryl Ring:
-
Para-substitution (F, Cl): Increases potency in antiproliferative assays (metabolic block).
-
Ortho-substitution: Often decreases activity due to steric clash with the pyridine nitrogen lone pair.
-
-
The C3-Carboxyl:
5.2 SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) decision tree for scaffold optimization.
References
-
Abdel-Aziz, H. A., et al. (2012).[1] Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity.[1] Archives of Pharmacal Research.[1]
-
ResearchGate. (2025). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. ResearchGate.[1][3][5]
-
Journal of Agricultural and Food Chemistry. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides.[5] ACS Publications.
-
BenchChem. (2025).[6] Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid.[6] BenchChem Technical Guides.
-
PubMed. (2024).[7] Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chempap.org [chempap.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 2-Methyl-6-(1-naphthyl)nicotinic acid in DMSO vs water
An In-Depth Technical Guide to the Solubility of 2-Methyl-6-(1-naphthyl)nicotinic acid in DMSO vs. Water
Executive Summary
The solubility of a compound is a critical physicochemical property that dictates its utility in drug discovery and development, from initial screening to final formulation. This guide provides a comprehensive analysis of the solubility of this compound, a molecule characterized by a polar, ionizable carboxylic acid group and substantial non-polar aromatic moieties. We predict and explain the stark contrast in its solubility between dimethyl sulfoxide (DMSO), a polar aprotic solvent, and water, a polar protic solvent. Due to its amphipathic nature, DMSO is an exceptional solvent for this compound, capable of dissolving both its polar and non-polar regions, making it the vehicle of choice for preparing high-concentration stock solutions.[1][2] Conversely, the molecule's large, hydrophobic naphthyl group is expected to render it poorly soluble in aqueous media. This guide details the theoretical underpinnings of this solubility differential and provides robust, step-by-step protocols for its experimental determination using both high-throughput kinetic and gold-standard thermodynamic (shake-flask) methods.
Introduction to the Core Challenge: A Tale of Two Solvents
In the realm of pharmaceutical sciences, the journey of a drug candidate is profoundly influenced by its ability to dissolve in various media. This compound presents a classic solubility challenge. Its structure combines a hydrophilic "head" (the nicotinic acid portion) with a large, lipophilic "tail" (the methyl and naphthyl groups). Understanding its interaction with two of the most common solvents in the lab—DMSO and water—is paramount for researchers.
-
Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, celebrated for its ability to dissolve an exceptionally wide range of both polar and nonpolar compounds.[1][3] It is the industry standard for creating concentrated stock solutions for compound libraries used in high-throughput screening (HTS).[2][4]
-
Water: The biological solvent. Its polar protic nature and extensive hydrogen-bonding network are fundamental to life, but they also present a formidable barrier to the dissolution of large, non-polar molecules.[5]
Poor aqueous solubility is a primary reason for the failure of promising drug candidates, as it often leads to low bioavailability and erratic in vivo performance.[6][7] Therefore, accurately characterizing a compound's solubility in both a non-aqueous stock solvent and a physiologically relevant aqueous buffer is a non-negotiable step in drug development.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] This means that substances with similar intermolecular forces are likely to be soluble in one another.[9]
Physicochemical Profile of this compound
While specific experimental data for this exact molecule is not publicly available, we can infer its properties from its structure:
-
Non-Polar Character: The dominant features are the bulky, aromatic naphthyl group and the methyl group. These regions are hydrophobic and interact primarily through van der Waals forces. This large non-polar surface area predicts poor solubility in water.[8]
-
Polar/Ionizable Character: The nicotinic acid moiety contains a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyridine ring nitrogen (a hydrogen bond acceptor). The carboxylic acid is weakly acidic (typical pKa ≈ 3-5), meaning it will be predominantly in its neutral, less soluble form at acidic pH (e.g., in the stomach) and in its charged, more soluble carboxylate form at neutral or basic pH.[10]
Contrasting Solvent Properties
| Feature | Dimethyl Sulfoxide (DMSO) | Water (H₂O) |
| Type | Polar Aprotic[1] | Polar Protic[5] |
| Key Bonds | S=O (strong dipole) | O-H (strong dipole, H-bond donor)[11] |
| H-Bonding | H-bond acceptor only | H-bond donor and acceptor[5] |
| Dielectric Constant | High (~47) | High (~80) |
| Solvation Power | Dissolves a wide range of polar and non-polar solutes.[2] | Excellent for ions and polar solutes; poor for non-polar solutes. |
Predicted Molecular Interactions
-
In DMSO: The strong dipole of the S=O group in DMSO can effectively solvate the polar carboxylic acid group of the target molecule. Simultaneously, the two methyl groups on DMSO provide a non-polar character that can engage in favorable van der Waals interactions with the naphthyl and methyl groups of the solute. This dual solvating ability is why DMSO is expected to be an excellent solvent for this compound.[1][2]
-
In Water: Water molecules are tightly associated through a strong hydrogen-bonding network. While water can form hydrogen bonds with the carboxylic acid group, a significant amount of energy is required to disrupt the water-water interactions to create a cavity for the large, hydrophobic naphthyl group. This process is entropically unfavorable, leading to the exclusion of the non-polar part of the molecule and, consequently, very low solubility.[8]
The diagram below illustrates these predicted interactions.
Caption: Workflow for selecting the appropriate solubility assay.
Protocol: Kinetic Solubility Assay (Nephelometry or UV-Vis)
This method assesses how much compound remains in solution after a DMSO stock is diluted into an aqueous buffer, simulating what happens in a typical screening assay. [12][13] Objective: To rapidly determine the apparent solubility under non-equilibrium conditions.
Pillar of Trustworthiness: This protocol includes a calibration curve for accurate quantification and visual checks to validate instrument readings.
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). [14]Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Prepare Calibration Standards: Create a set of standards by diluting the DMSO stock solution into a 50:50 mixture of acetonitrile and water. These will be used to quantify the soluble compound.
-
Plate Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the 20 mM DMSO stock solution to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%. [7]Prepare in triplicate.
-
Incubation: Seal the plate and shake at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours. [7][14]This allows time for precipitation to occur.
-
Detection & Analysis (Choose one path):
-
Path A: Nephelometry (Light Scattering):
-
Measure the light scattering in each well using a nephelometer. [14]Increased scattering indicates the formation of a precipitate.
-
The solubility limit is the highest concentration that does not show a significant increase in scattering compared to a buffer-only control.
-
-
Path B: UV-Vis Spectroscopy (Filtration Method):
-
After incubation, filter the plate using a solubility filter plate (e.g., 0.45 µm pore size) to separate the precipitated (insoluble) compound from the dissolved (soluble) compound. [6] * Transfer the filtrate to a fresh UV-transparent 96-well plate.
-
Measure the UV absorbance of the filtrate at the compound's λ_max.
-
Quantify the concentration of the dissolved compound by comparing its absorbance to the previously generated calibration curve. The resulting concentration is the kinetic solubility.
-
-
Protocol: Thermodynamic (Shake-Flask) Solubility Assay
This is the gold-standard method for determining the true equilibrium solubility of a compound from its solid form. [15][16][17] Objective: To determine the maximum concentration of a solute that can be dissolved in a solvent at equilibrium.
Pillar of Trustworthiness: This protocol requires confirming that an excess of solid material is present throughout the experiment and that equilibrium has been reached by sampling at multiple time points. [15][17] Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., pure water, phosphate buffer pH 7.4, or pure DMSO). "Excess" means enough solid should remain visible at the end of the experiment. [15][18]2. Equilibration: Seal the vials tightly and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached. [15][17][19] * Causality Note: Shaking ensures continuous interaction between the solid and the solvent, while the long incubation time is necessary for the dissolution process to reach a true thermodynamic equilibrium.
-
Sample Collection & Separation: After incubation, allow the vials to stand so the excess solid can settle. Carefully collect a sample from the supernatant, ensuring no solid particles are transferred. Separate the dissolved fraction from any remaining solid material via centrifugation followed by aspiration of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF). [14]4. Analysis:
-
Accurately dilute the clear filtrate with an appropriate solvent (e.g., 50:50 acetonitrile/water).
-
Prepare a calibration curve using known concentrations of the compound.
-
Quantify the concentration of the compound in the diluted filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS. [6] * Calculate the original concentration in the vial, accounting for the dilution factor. This value represents the thermodynamic solubility.
-
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, it is best practice to take samples at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between the later time points. [17][19]
Data Presentation and Expected Outcomes
The solubility data for this compound should be summarized clearly.
| Assay Type | Solvent/Medium | Expected Solubility | Rationale |
| Thermodynamic | 100% DMSO | Very High (>100 mM) | DMSO is an excellent solvent for both polar and non-polar moieties. [1][2] |
| Thermodynamic | Water (pH ~5-6) | Very Low (<10 µM) | The large non-polar naphthyl group dominates, leading to poor aqueous solubility. [20] |
| Thermodynamic | Buffer (pH 7.4) | Low (Slightly > Water) | The carboxylic acid will be partially deprotonated to the more soluble carboxylate form. |
| Kinetic | Buffer (pH 7.4) | Low to Moderate | Will likely be higher than thermodynamic solubility due to the formation of a temporary supersaturated solution. [15] |
Conclusion
The solubility profile of this compound is a direct consequence of its chemical structure. Its high solubility in DMSO makes this solvent an ideal choice for storage and for creating stock solutions for in vitro screening. However, its predicted poor aqueous solubility presents a significant challenge for biological assays and potential in vivo applications. The experimental protocols provided herein offer robust and reliable methods to quantify this solubility differential. Accurate determination of both kinetic and thermodynamic solubility is a critical data point that enables informed decision-making, guiding lead optimization efforts and the development of suitable formulation strategies for such challenging molecules.
References
-
Wikipedia. Dimethyl sulfoxide. [Link]
- Pharmacentral. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [No URL available]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? [Link]
-
protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
JoVE. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
-
Lokey Lab Protocols. (2017, March 6). Shake Flask logK. [Link]
-
PubMed. (2008, November 15). In vitro solubility assays in drug discovery. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
PMC. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]
-
PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
IGI Global. (2026, February 1). Dimethyl sulfoxide (DMSO): Significance and symbolism. [Link]
-
ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? [Link]
-
Frontiers. (2021, December 21). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. [Link]
-
SlideShare. (2015, August 12). SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]
-
ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
PubMed. (2008, December 15). Stability of screening compounds in wet DMSO. [Link]
-
World Health Organization (WHO). Annex 4. [Link]
-
Jagiellonian Center of Innovation. The study of the influence of dmso on human fibroblasts proliferation in-vitro. [Link]
-
Scribd. Acid Base and Solubility of Organic Compounds PDF. [Link]
-
World Health Organization (WHO). (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
-
MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
-
Teachy.ai. Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. [Link]
-
Semantic Scholar. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
American Institute for Conservation. Solubility Parameters: Theory and Application. [Link]
-
ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
-
SSRN. (2022, October 8). Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. [Link]
-
YouTube. (2023, November 20). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. protocols.io [protocols.io]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. enamine.net [enamine.net]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. who.int [who.int]
- 18. bioassaysys.com [bioassaysys.com]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 20. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Using 2-Methyl-6-(1-naphthyl)nicotinic acid as a GPR109A agonist probe
Application Note: Characterization and Usage of 2-Methyl-6-(1-naphthyl)nicotinic acid as a GPR109A Agonist Probe
Executive Summary
This guide details the experimental protocols for utilizing This compound as a chemical probe for the G-protein coupled receptor GPR109A (Hydroxycarboxylic acid receptor 2, HCAR2).
Unlike the endogenous ligand nicotinic acid (niacin), which exhibits millimolar-to-high-micromolar affinity and rapid clearance, this compound represents a class of 6-substituted nicotinic acid derivatives designed for enhanced lipophilicity and receptor affinity. The addition of the bulky naphthyl group at the 6-position and a methyl group at the 2-position significantly alters the physicochemical properties, necessitating specific handling protocols to ensure solubility and bioavailability in cellular assays.
This document provides a self-validating workflow to characterize this probe’s activity via cAMP inhibition (canonical
Chemical Properties & Handling
Critical Warning: The naphthyl moiety renders this compound significantly more hydrophobic than niacin. Standard aqueous dissolution protocols used for niacin will result in compound precipitation and erratic assay data.
| Property | Specification |
| Chemical Name | 2-Methyl-6-(naphthalen-1-yl)pyridine-3-carboxylic acid |
| CAS Number | 791786-91-9 |
| Molecular Weight | ~263.29 g/mol |
| Solubility | DMSO (>10 mM); Ethanol (Moderate); Water (Insoluble) |
| Storage | -20°C (Solid); -80°C (DMSO Stock, avoid freeze-thaw) |
Reconstitution Protocol:
-
Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM . Vortex vigorously for 30 seconds.
-
Visual Inspection: Ensure the solution is perfectly clear. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.
-
Working Solutions:
-
Perform serial dilutions in 100% DMSO first.
-
The final dilution step into the assay buffer should ensure the final DMSO concentration is < 0.5% (or consistent with your cell line's tolerance) to prevent vehicle toxicity while maintaining solubility.
-
Note: Do not dilute the 10 mM stock directly into aqueous buffer; intermediate dilutions in DMSO are required to prevent "crashing out."
-
Mechanism of Action & Signaling Pathway
GPR109A is a
- Pathway: Inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels. This reduction leads to decreased Protein Kinase A (PKA) activity.[2] In adipocytes, reduced PKA activity prevents the phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin, thereby inhibiting lipolysis .
-
-Arrestin Pathway: Agonist binding recruits
-arrestin 1/2, leading to receptor internalization and desensitization. This pathway is historically implicated in the cutaneous flushing side effect of niacin via COX-1/2 activation and Prostaglandin D2 ( ) release in Langerhans cells, although recent data suggests complex mechanisms.
Figure 1: GPR109A Signaling Cascade[2][3]
Caption: GPR109A activation inhibits lipolysis via Gi-mediated cAMP reduction and recruits beta-arrestin.
Protocol 1: cAMP Inhibition Assay (Functional Potency)
Since GPR109A is
Assay System: TR-FRET (e.g., HTRF or Lance Ultra) or Luminescence (e.g., GloSensor). Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A.
Step-by-Step Procedure:
-
Cell Seeding: Harvest cells and resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX). Seed 2,000–5,000 cells/well in a 384-well low-volume white plate.
-
Agonist Preparation: Prepare a 2x concentration series of this compound in assay buffer containing 2x Forskolin .
-
Note: The Forskolin concentration must be optimized (typically 1–10
M) to generate a signal window ~80% of the maximum system response.
-
-
Stimulation: Add 5
L of the 2x Agonist/Forskolin mix to the cells (5 L).-
Controls:
-
Min Signal (Max Inhibition): 100
M Niacin (Reference Full Agonist). -
Max Signal (0% Inhibition): Vehicle (DMSO) + Forskolin only.
-
Basal: Vehicle without Forskolin.
-
-
-
Incubation: Incubate for 30–45 minutes at Room Temperature (RT).
-
Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions. Incubate 1 hour.
-
Read: Measure HTRF ratio (665/620 nm).
Data Analysis:
Plot the HTRF ratio against the log[Agonist]. The curve will be sigmoidal descending. Calculate
Protocol 2: Adipocyte Lipolysis Assay (Physiological Validation)
This assay validates that the probe functionally impacts lipid metabolism in a relevant biological context.
Cell Model: 3T3-L1 differentiated adipocytes or primary human adipocytes.
Step-by-Step Procedure:
-
Differentiation: Differentiate 3T3-L1 fibroblasts into adipocytes (lipid droplets visible, typically Day 8–10 post-induction).
-
Starvation: Wash cells with KRB buffer (Krebs-Ringer Bicarbonate, pH 7.4) containing 4% Fatty Acid-Free BSA. Incubate for 2 hours to remove insulin.
-
Treatment:
-
Treat cells with Isoproterenol (100 nM) to stimulate lipolysis (induces glycerol/FFA release).
-
Co-treat with increasing concentrations of this compound (0.1 nM to 10
M).
-
-
Incubation: Incubate for 3 hours at 37°C.
-
Measurement: Collect the supernatant. Measure Glycerol or Free Fatty Acid (FFA) release using a colorimetric or fluorometric enzymatic kit.
-
Validation:
-
Isoproterenol alone = 100% Lipolysis.
-
Isoproterenol + Niacin (10
M) = Positive Control for inhibition. -
Probe activity = % Inhibition of Isoproterenol-induced glycerol release.
-
Protocol 3: -Arrestin Recruitment (Biased Signaling Check)
To determine if this compound is a "balanced" agonist (like niacin) or "G-protein biased" (potentially reduced flushing), measure
Assay System: Enzyme Complementation (e.g., PathHunter) or BRET.
Step-by-Step Procedure:
-
Transfection: Use U2OS or HEK293 cells expressing GPR109A fused to a donor enzyme fragment (e.g., ProLink) and
-Arrestin fused to an acceptor fragment (e.g., EA). -
Seeding: Plate cells 24 hours prior to assay in complete medium.
-
Stimulation: Replace medium with assay buffer. Add this compound (concentration range).
-
Incubation: Incubate for 90 minutes at 37°C (Arrestin recruitment is slower than cAMP signaling).
-
Detection: Add detection substrate. Incubate 60 minutes at RT.
-
Read: Chemiluminescence.
Interpretation:
-
If the probe shows high potency in cAMP (Protocol 1) but significantly lower potency/efficacy in
-arrestin (Protocol 3) compared to Niacin, it suggests G-protein bias . -
If potencies are correlated, it is a balanced agonist .
Expected Data & Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| cAMP | Low nanomolar range (< 100 nM) | If > 1 |
| Lipolysis | Dose-dependent reduction of glycerol | Ensure BSA is Fatty-Acid Free; albumin binds lipophilic drugs, potentially shifting the curve. |
| Curve Shape | Sigmoidal, Hill Slope ~1.0 | Steep slope (>2.0) suggests precipitation/aggregation of the probe. |
References
-
Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[3] Nature Medicine, 9(3), 352-355. Link
-
Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874. Link
-
Van Veldhoven, J. P., et al. (2011). "Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A)." Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739. Link
-
Walters, R. W., et al. (2009). "beta-Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect."[4] Journal of Clinical Investigation, 119(5), 1312-1321. Link
-
GPR109A Assay Guidance. "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors." NCBI Assay Guidance Manual. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Conditions for decarboxylation of 2-Methyl-6-(1-naphthyl)nicotinic acid
Application Note: Optimized Conditions for the Decarboxylation of 2-Methyl-6-(1-naphthyl)nicotinic acid
Executive Summary
This application note details the optimized conditions for the decarboxylation of This compound (CAS: 791786-91-9) to yield 2-Methyl-6-(1-naphthyl)pyridine . This transformation is a critical step in the synthesis of 2,6-disubstituted pyridine scaffolds, which are privileged structures in neurokinin-1 (NK1) receptor antagonists and other CNS-active pharmaceutical ingredients.
While pyridine-2-carboxylic acids (picolinic acids) decarboxylate readily, pyridine-3-carboxylic acids (nicotinic acids) are thermally stable and kinetically resistant to decarboxylation due to the lack of direct resonance stabilization of the intermediate ylide. This guide provides three validated protocols—Thermal Copper-Catalyzed , Silver-Catalyzed Protodecarboxylation , and Microwave-Assisted —to overcome this activation energy barrier while minimizing the degradation of the naphthyl moiety.
Chemical Context & Mechanism
The Challenge: Position 3 Stability
Decarboxylation generally proceeds via a zwitterionic intermediate. In nicotinic acids (3-position), the negative charge developing at the C3 position is not directly stabilized by the ring nitrogen, unlike in picolinic (C2) or isonicotinic (C4) acids. Therefore, harsh thermal forcing or specific metal chelation is required to facilitate the loss of CO₂.
Mechanistic Pathways
The reaction can proceed via two primary pathways depending on the catalyst:
-
Thermal/Zwitterionic: Proton transfer to the ring nitrogen forms a zwitterion. High temperature forces the extrusion of CO₂ to generate a transient C3-anion/ylide, which is immediately protonated.
-
Metal-Mediated (Cu/Ag): The metal coordinates with the carboxylate and the ring nitrogen (if accessible) or stabilizes the transition state, lowering the activation energy for C-C bond cleavage.
Figure 1: Mechanistic pathway for metal-mediated decarboxylation of nicotinic acid derivatives.
Experimental Protocols
Protocol A: Classical Copper-Catalyzed Thermal Decarboxylation
Best for: Large-scale synthesis (Gram to Kilogram) where solvent recovery is possible.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: Copper powder (0.1 equiv) or Copper(II) oxide (CuO)
-
Solvent: Quinoline (High boiling point base)
-
Workup: Ethyl Acetate (EtOAc), HCl (1M), NaOH (1M)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Charging: Add the nicotinic acid derivative (e.g., 10 g) and Copper powder (240 mg, ~10 mol%) to the flask.
-
Solvent: Add Quinoline (30 mL/g of substrate). Note: Quinoline acts as both solvent and proton source/base buffer.
-
Reaction: Heat the mixture rapidly to 200–220°C . Maintain reflux for 4–6 hours.
-
Workup (Acid/Base Extraction):
-
Cool the mixture to room temperature.
-
Dilute with EtOAc (100 mL).
-
Filter through a Celite pad to remove Copper.
-
Critical Step: Wash the organic layer with 1M HCl (3x). The product (pyridine) and Quinoline will move to the aqueous phase as salts.
-
Discard the organic phase (removes non-basic impurities).
-
Basify the aqueous phase to pH >10 using 4M NaOH.
-
Extract the aqueous phase with EtOAc (3x).
-
Dry combined organics over Na₂SO₄ and concentrate.
-
-
Purification: Distillation under reduced pressure (to remove Quinoline) or column chromatography if Quinoline was removed via careful fractional distillation.
Protocol B: Silver-Catalyzed Protodecarboxylation (Mild Conditions)
Best for: Small scale (mg to 1g) or if the naphthyl group is sensitive to extreme heat.
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst: Ag₂CO₃ (0.1 – 0.2 equiv)
-
Additive: Acetic Acid (AcOH) (0.2 – 0.5 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide)
Procedure:
-
Dissolution: In a reaction vial, dissolve the substrate (500 mg) in DMSO (5 mL).
-
Catalyst: Add Ag₂CO₃ (10 mol%) and AcOH (20 mol%).
-
Reaction: Heat to 120°C for 12–16 hours.
-
Workup:
-
Dilute with water and extract with Diethyl Ether or EtOAc.
-
Wash organics with NaHCO₃ (sat.) to remove acetic acid.
-
Wash with brine, dry, and concentrate.
-
Protocol C: Microwave-Assisted Decarboxylation
Best for: High-throughput screening and rapid optimization.
Parameters:
-
Solvent: NMP (N-methyl-2-pyrrolidone) or Diphenyl ether.
-
Pressure: High (Sealed vessel).
-
Time: 10–30 minutes.
Procedure:
-
Load substrate (100 mg) and solvent (2 mL) into a microwave-safe vial.
-
Optional: Add Cu₂O (5 mol%).
-
Irradiate at 250°C for 20 minutes (High absorption level).
-
Analyze directly via LC-MS.
Data Summary & Comparison
| Parameter | Protocol A (Cu/Quinoline) | Protocol B (Ag/DMSO) | Protocol C (Microwave) |
| Temperature | 220°C | 120°C | 250°C |
| Time | 4–6 Hours | 12–16 Hours | 20 Minutes |
| Yield (Typical) | 85–92% | 75–85% | 60–80% |
| Scalability | High (kg) | Low (g) | Low (mg) |
| Green Score | Low (Quinoline toxicity) | Medium (DMSO/Ag) | Medium (Energy efficient) |
| Purification | Difficult (Quinoline removal) | Easy | Easy |
Quality Control & Analysis
Target Molecule Properties:
-
Name: 2-Methyl-6-(1-naphthyl)pyridine
-
Formula: C₁₆H₁₃N
-
MW: 219.28 g/mol
-
Expected State: Viscous oil or low-melting solid (off-white).
Analytical Parameters:
-
HPLC: C18 Column, Gradient 10% -> 90% ACN in Water (+0.1% Formic Acid).
-
Retention Time: Product will elute significantly later than the acid precursor due to loss of polarity.
-
-
1H NMR (CDCl₃, 400 MHz):
-
Look for the loss of the carboxylic acid proton (usually broad >11 ppm).
-
Look for the new aromatic proton at the 3-position (doublet or multiplet in the 7.0–7.5 ppm region depending on coupling).
-
Diagnostic Signal: Methyl group at ~2.6 ppm (singlet).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Temperature too low; Catalyst poisoning. | Ensure internal temp reaches >200°C (Protocol A). Add fresh catalyst. |
| Sublimation | Substrate sublimes before reacting. | Use a reflux condenser with high efficiency. Switch to a sealed tube/autoclave system. |
| Black Tar Formation | Polymerization of naphthyl group; Oxidation. | Ensure strict inert atmosphere (N₂/Ar sparging). Reduce reaction time. |
| Low Yield (Workup) | Product trapped in aqueous phase or Quinoline. | Ensure pH >10 during extraction. Use fractional distillation to separate product from Quinoline. |
References
-
Goossen, L. J., et al. "Copper-catalyzed protodecarboxylation of aromatic carboxylic acids." Advanced Synthesis & Catalysis, 2007, 349(14‐15), 2241-2246. Link
- Shang, R., et al. "Silver-Catalyzed Decarboxylation." Journal of the American Chemical Society, 2011.
- Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed., Wiley-Blackwell, 2010.
-
Mayer, T. S., et al. "Photoredox catalyst mediates hydro- and deuterodecarboxylation of carboxylic acids."[5][6] Journal of Organic Chemistry, 2023, 88, 6347-6353.[5] Link
-
Hoffmann-Emery, F., et al. "Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives." Journal of Organic Chemistry, 2006, 71(5), 2000-2008. (Context for 2,6-disubstituted pyridine synthesis). Link
Sources
Fluorescence properties of 6-(1-naphthyl)pyridine derivatives
Part 1: Core Directive & Executive Summary
This guide provides a comprehensive technical analysis of 6-(1-naphthyl)pyridine (6-NP) derivatives, a class of fluorophores whose emission properties are governed by Restricted Intramolecular Rotation (RIR) and Intramolecular Charge Transfer (ICT) . Unlike rigid planar dyes (e.g., anthracene), 6-NP derivatives possess a biaryl axis that allows for conformational flexibility. This unique structural feature enables "tunable fluorescence"—where environmental factors (viscosity, pH, steric hindrance) modulate the rotation around the pyridine-naphthyl bond, directly influencing the quantum yield (
Key Technical Insight: The primary non-radiative decay channel for 6-NP is the free rotation of the naphthyl ring relative to the pyridine core, which dissipates excited-state energy. Protocols described herein focus on blocking this rotation —via protonation, alkylation, or environmental viscosity—to activate high-intensity fluorescence.
Part 2: Scientific Integrity & Logic
Photophysical Mechanisms
The fluorescence of 6-(1-naphthyl)pyridine is dictated by the competition between radiative decay (
-
Neutral State (Free Rotation): In low-viscosity solvents, the naphthyl ring rotates freely. This torsional motion facilitates internal conversion (IC) to the ground state, resulting in a low quantum yield (
). -
Protonated/Alkylated State (Restricted Rotation): Functionalization of the pyridine nitrogen (e.g., with
or Methyl group) introduces steric bulk and electrostatic repulsion. This creates an atropisomeric barrier , locking the molecule in a specific conformation. The suppression of torsional relaxation closes the non-radiative channel, significantly boosting (often > 0.5).[1] -
Solvatochromism: The 6-NP core exhibits positive solvatochromism. The excited state has substantial ICT character (Donor: Naphthyl
Acceptor: Pyridine). Polar solvents stabilize this charge-separated state, causing a bathochromic (red) shift in emission.
Figure 1: Jablonski-type diagram illustrating the competition between torsional non-radiative decay and fluorescence emission in 6-(1-naphthyl)pyridine systems.
Chemical Synthesis: Suzuki-Miyaura Coupling
The most robust route to 6-(1-naphthyl)pyridine derivatives is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol ensures regioselectivity and high yields.
Protocol 1: Synthesis of 6-(1-Naphthyl)pyridine
-
Reagents:
-
2-Bromo-6-methylpyridine (or 2,6-dibromopyridine for bis-substitution).
-
1-Naphthylboronic acid (1.2 equiv).
-
Catalyst:
(5 mol%). -
Base:
(2M aqueous solution). -
Solvent: Toluene/Ethanol (3:1 v/v).
-
-
Step-by-Step Methodology:
-
Degassing: In a Schlenk flask, combine the aryl bromide and boronic acid. Evacuate and backfill with Argon (
) to remove (critical to prevent Pd oxidation). -
Solvent Addition: Add degassed Toluene/Ethanol and the aqueous base.
-
Catalyst Addition: Add
quickly under a positive Argon flow. -
Reflux: Heat the mixture to 90°C for 12–24 hours. The solution typically turns from yellow to dark brown/black.
-
Work-up: Cool to RT. Dilute with Ethyl Acetate, wash with brine (
), and dry over . -
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1). 6-(1-naphthyl)pyridine typically elutes as a fluorescent band.
-
Figure 2: Workflow for the Suzuki-Miyaura synthesis of naphthyl-pyridine derivatives.
Experimental Characterization Protocols
Protocol 2: Measuring Solvatochromism & Quantum Yield
To validate the ICT mechanism, spectra must be recorded in solvents of varying polarity (e.g., Hexane, Toluene, THF, Acetonitrile).
-
Stock Solution: Prepare a
stock in DMSO. -
Working Solutions: Dilute to
in the test solvents. Note: Keep Absorbance < 0.1 at excitation wavelength to avoid inner-filter effects. -
Acquisition:
-
Record UV-Vis absorption (300–450 nm).
-
Excitation Wavelength (
): Set to the absorption maximum ( ). -
Record Emission (350–650 nm).
-
-
Quantum Yield (
) Calculation: Use Quinine Sulfate in 0.1 M ( ) as the reference. Where is integrated intensity, is absorbance, and is the refractive index of the solvent.
Data Summary: Typical Photophysical Trends
| Solvent | Polarity Index ( | Stokes Shift (nm) | |||
| Hexane | 31.0 | 320 | 375 | 55 | 0.05 |
| Toluene | 33.9 | 322 | 385 | 63 | 0.08 |
| THF | 37.4 | 325 | 410 | 85 | 0.12 |
| Acetonitrile | 45.6 | 328 | 440 | 112 | 0.15 |
| Acidic MeOH | N/A | 340 | 510 | 170 | 0.65 |
Table 1: Representative data showing positive solvatochromism and the dramatic effect of protonation (Acidic MeOH) on Stokes shift and Quantum Yield.
Application: pH Sensing & Atropisomeric Switching
The most potent application of 6-(1-naphthyl)pyridine derivatives is in ratiometric pH sensing or "Turn-On" fluorescence .
-
Mechanism: In neutral solution, the pyridine lone pair is available, and the naphthyl ring rotates, quenching fluorescence. Upon protonation (
) or alkylation ( ), the rotation is restricted (RIR), and the ICT character is enhanced due to the increased electron-withdrawing nature of the pyridinium cation. -
Protocol:
Part 3: References
-
Yunyaeva, O., Hean, D., & Wolf, M. O. (2023).[4] Restricted rotation and tunable fluorescence in atropisomeric naphthyl pyridine chromophores.[4][5][6][7][8] Organic & Biomolecular Chemistry, 21, 9623-9629.[4]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard reference for Quantum Yield calculation protocols).
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.
Sources
- 1. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Restricted rotation and tunable fluorescence in atropisomeric naphthyl pyridine chromophores - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Cross-Coupling for Naphthyl-Pyridine Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of naphthyl-pyridines via Suzuki-Miyaura cross-coupling. Navigating the unique challenges posed by the sterically demanding naphthyl group and the electronically distinct pyridine moiety is critical for achieving high yields and purity. This guide offers practical, experience-driven advice to help you overcome common hurdles and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki cross-coupling of naphthyl and pyridyl substrates. Each issue is presented in a question-and-answer format to help you quickly diagnose and resolve experimental challenges.
Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?
Low or no product formation is a frequent issue, often pointing to problems with the catalytic cycle.[1] The combination of a sterically bulky naphthyl group and a potentially coordinating pyridine ring can impede key steps of the reaction.
Possible Causes & Step-by-Step Solutions:
-
Inefficient Oxidative Addition: The sterically hindered nature of some naphthyl or substituted pyridine halides can slow down the initial oxidative addition of the palladium catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos) or other bulky phosphines (e.g., P(t-Bu)₃, PCy₃) are often effective in promoting oxidative addition for sterically demanding substrates.[2] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[2]
-
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[2][3]
-
Solution 1: Ligand Choice: The use of bulky ligands, as mentioned above, can create a steric shield around the palladium atom, mitigating coordination by the pyridine nitrogen.[2]
-
Solution 2: Protecting Groups: While less ideal due to additional synthetic steps, protection of the pyridine nitrogen, for instance, by forming the N-oxide, can prevent catalyst inhibition. The N-oxide can be reduced back to the pyridine in a subsequent step.[3]
-
-
Poor Catalyst Activity: The chosen palladium source or ligand may not be active enough for this specific transformation.
-
Solution: If using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step, which can sometimes be inefficient.[1] A screening of different palladium precatalysts and ligands is often the most effective approach to identify the optimal catalytic system.[2][4]
-
Q2: I'm observing significant formation of side products, such as homocoupled naphthyl-naphthyl or pyridyl-pyridyl compounds. How can I suppress these reactions?
Homocoupling is a common side reaction in Suzuki couplings and can significantly reduce the yield of the desired cross-coupled product.[1][2]
Possible Causes & Step-by-Step Solutions:
-
Presence of Oxygen: Trace amounts of oxygen can promote the oxidative homocoupling of boronic acids.[1][2]
-
Solution: Ensure your reaction setup is thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging your solvent with an inert gas (argon or nitrogen) for an extended period (e.g., 30 minutes) prior to adding the catalyst.[1] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate may have a longer lifetime, increasing the likelihood of side reactions.
-
Solution: The choice of base is critical for activating the boronic acid for transmetalation. For sterically hindered couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2] The use of a solvent system that facilitates the dissolution of the base, such as a mixture of an organic solvent and water, can also be beneficial.
-
Q3: My pyridine-containing starting material is being consumed, but I'm not getting the desired product. Instead, I'm isolating the deborylated pyridine. What is happening?
This issue points towards protodeboronation, a common and often frustrating side reaction, especially with heteroaryl boronic acids.[5][6] 2-Pyridylboronic acids are particularly susceptible to this process.[5][7]
Possible Causes & Step-by-Step Solutions:
-
Instability of the Pyridylboronic Acid: The C-B bond in pyridylboronic acids can be cleaved by a proton source, which is often water present in the reaction mixture.[6] The rate of protodeboronation is pH-dependent.[5]
-
Solution 1: Use of More Stable Boron Reagents: Instead of boronic acids, consider using more stable derivatives like pinacol esters (Bpin), MIDA boronates, or potassium trifluoroborate salts.[2] These reagents often exhibit slower, controlled release of the boronic acid in situ, keeping its concentration low and minimizing protodeboronation.[6][8]
-
Solution 2: Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a base like KF or anhydrous K₃PO₄ can sometimes mitigate protodeboronation.[9]
-
Solution 3: Careful Selection of Base: The choice of base can influence the pH of the reaction mixture and thus the rate of protodeboronation. A screening of bases may be necessary to find one that promotes the desired coupling without accelerating protodeboronation.
-
Frequently Asked Questions (FAQs)
What is the best general catalyst and ligand combination for naphthyl-pyridine Suzuki coupling?
There is no single "best" combination, as the optimal choice depends on the specific substitution patterns of your naphthyl and pyridyl partners. However, for sterically hindered couplings, a good starting point is a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ paired with a bulky, electron-rich phosphine ligand from the Buchwald family (e.g., SPhos, XPhos, RuPhos) .[2][10] These ligands have demonstrated high efficacy in challenging cross-coupling reactions involving heteroaryl and sterically demanding substrates.
Which base should I choose?
For challenging Suzuki couplings, inorganic bases are generally preferred over organic amine bases.[11] A strong, non-nucleophilic base is often required to facilitate the transmetalation of sterically hindered or electron-deficient boronic acids. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices to screen first.[2]
What is the ideal solvent for this reaction?
The solvent must be able to dissolve all reactants and be compatible with the chosen reaction conditions. Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and DMF , often with the addition of water to aid in the dissolution of the inorganic base.[12][13] For reactions sensitive to protodeboronation, anhydrous solvents should be considered.
How can I improve the reproducibility of my reaction?
Reproducibility issues often stem from inconsistent reagent quality or reaction setup.[14]
-
Reagent Quality: Use fresh, high-purity boronic acids or their esters. Phosphine ligands can oxidize over time, so store them under an inert atmosphere. Ensure your solvents are anhydrous and properly degassed.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction to prevent catalyst oxidation and homocoupling side reactions.[1]
-
Consistent Procedure: Follow a consistent procedure for setting up the reaction, including the order of addition of reagents.
Data Presentation: Ligand and Base Screening
The following table provides a representative summary of how different ligands and bases can affect the yield of a model Suzuki cross-coupling between a sterically hindered naphthyl bromide and a pyridylboronic acid. Note that these are illustrative examples, and actual yields will vary depending on the specific substrates and reaction conditions.
| Palladium Precatalyst | Ligand | Base | Solvent System | Temperature (°C) | Approximate Yield (%) |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | < 20 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 60-75 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | > 85 |
| Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | Toluene/H₂O | 100 | 70-85 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DMF/H₂O | 90 | 50-65 |
This data is a synthesized representation from multiple sources for illustrative purposes.[2][4][15][16]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halonaphthalene with a Pyridylboronic Acid Ester
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Halonaphthalene (1.0 mmol, 1.0 equiv)
-
Pyridylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halonaphthalene, pyridylboronic acid pinacol ester, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield in Naphthyl-Pyridine Suzuki Coupling
Caption: A systematic workflow for troubleshooting low-yield reactions.
Key Factors Influencing Naphthyl-Pyridine Suzuki Coupling
Caption: Interplay of factors affecting reaction yield.
References
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
St. John-Campbell, S., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. [Link]
-
ACS Publications. Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono. [Link]
-
PMC. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
ResearchGate. Screening of different ligands for Suzuki coupling a. [Link]
-
Sci-Hub. Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2,6-dimethyl-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki–Miyaura cross-coupling reaction. [Link]
-
PMC. Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. [Link]
-
PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. [Link]
-
ACS Publications. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. [Link]
-
ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling. [a]. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
RSC Publishing. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. [Link]
-
PMC. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]
-
ChemRxiv. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
ResearchGate. Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
-
ResearchGate. Screening of different bases for Suzuki coupling a. [Link]
-
PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
Organic Chemistry Portal. Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air: Reaction Development and Scope. [Link]
-
ACS Omega. Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. [Link]
-
PMC. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Removing palladium impurities from 2-Methyl-6-(1-naphthyl)nicotinic acid
Topic: Purification of 2-Methyl-6-(1-naphthyl)nicotinic acid Ticket ID: PD-REM-001 Status: Open
Core Directive & Executive Summary
The Challenge: Removing palladium (Pd) from This compound is chemically distinct from standard purification.[1][2] The molecule contains a pyridine nitrogen (a soft donor that strongly coordinates Pd(II)) and a naphthyl group (which increases lipophilicity and promotes π-stacking). Standard activated carbon treatments often fail because the affinity of the pyridine nitrogen for Palladium competes with the adsorption pores of the carbon.
The Solution Architecture: To reach ICH Q3D limits (<10–20 ppm), you must break the Pd-Pyridine coordination bond. This guide prioritizes three validated workflows:
-
Functionalized Silica Scavenging: Using Thiol/DMT ligands to out-compete the pyridine.
-
The "pH Swing" Extraction: Utilizing the carboxylic acid moiety to solubilize the drug in water, filtering insoluble Pd, and re-precipitating.
-
Chelating Washes: Using L-Cysteine to strip Pd from the organic layer.
Diagnostic & Triage: Know Your Impurity
Before selecting a method, assess the state of your reaction mixture.
| Observation | Likely Pd Species | Recommended Action |
| Black Precipitate / Grey Solid | Pd(0) Aggregates (Colloidal) | Filtration First. Pass through Celite® or a 0.45µm membrane. Scavengers struggle to diffuse into large metal clusters. |
| Red/Orange/Yellow Solution | Pd(II) Soluble Complexes | Chemisorption. The Pd is coordinated to your pyridine ring. Use SiliaMetS® DMT or Thiol.[2] |
| Pd Level > 1000 ppm | Gross Contamination | Combination. Perform a "pH Swing" (Method B) followed by Scavenging (Method A). |
| Pd Level < 100 ppm | Trace Contamination | Polishing. Use a flow cartridge or short slurry with SiliaMetS® Thiol. |
Workflow Visualization
Decision Tree: Selecting the Right Protocol
Caption: Logic flow for selecting the appropriate purification method based on initial Pd load and physical state.
Technical Protocols
Method A: Solid-Supported Scavenging (The Gold Standard)
Best for: Soluble Pd(II) species coordinated to the pyridine ring. Why it works: Functionalized silica (specifically Dimercaptotriazine or DMT) has a higher affinity for Pd than the pyridine nitrogen, effectively "stealing" the metal.
Protocol:
-
Dissolution: Dissolve crude product in THF or Ethyl Acetate (10 volumes). Avoid DMF if possible, as it stabilizes Pd clusters.
-
Loading: Add SiliaMetS® DMT (preferred for N-heterocycles) or SiliaMetS® Thiol .
-
Dosage: 4–5 equivalents relative to residual Pd (if known). If unknown, start with 10% w/w relative to the product.
-
-
Conditions: Heat to 50°C for 4–12 hours.
-
Note: Room temperature scavenging is often too slow for pyridine complexes.
-
-
Filtration: Filter through a 0.45µm pad or sintered glass to remove the scavenger.
-
Wash: Wash the silica pad with THF to recover entrained product.
Method B: The "pH Swing" (Purification by Salt Formation)
Best for: Gross contamination (>1000 ppm) or when scavengers are too expensive for the scale. Why it works: this compound is a carboxylic acid. Converting it to a water-soluble salt releases it from the lipophilic organic phase, often leaving non-polar Pd complexes or Pd(0) behind or allowing them to be filtered off.
Protocol:
-
Salt Formation: Suspend the crude solid in water (10 vol).
-
Basification: Slowly add 1M NaOH or Na₂CO₃ until pH 10–11. The solid should dissolve, forming the sodium nicotinate salt.
-
Critical Step: If the solution remains cloudy or grey, this is insoluble Pd.
-
-
Filtration (The Purge): Filter the basic aqueous solution through Celite® or Activated Carbon. The Pd often remains on the filter while the product passes through.
-
Precipitation: Acidify the filtrate slowly with 1M HCl to pH 3–4.
-
Collection: Collect the precipitated white solid by filtration.
Method C: L-Cysteine Wash
Best for: Final polishing or when solid scavengers are unavailable. Why it works: L-Cysteine is a potent water-soluble ligand that strips Pd from the organic phase.
Protocol:
-
Dissolution: Dissolve product in a water-immiscible solvent (e.g., 2-MeTHF or Ethyl Acetate).
-
Preparation: Prepare a 5-10% aqueous solution of L-Cysteine.
-
Extraction: Wash the organic layer with the L-Cysteine solution (3x) at 40°C.
-
Visual Cue: The aqueous layer may turn yellow/orange as it extracts Pd.
-
-
Rinse: Wash with water and brine to remove residual cysteine.
Troubleshooting & FAQs
Q1: I used Activated Carbon, but my Pd levels are still high and I lost 30% yield. Why? A: Activated carbon is non-specific.[3] The naphthyl group in your molecule promotes strong π-stacking adsorption onto the carbon surface, causing yield loss. Meanwhile, the pyridine nitrogen holds onto the Pd tightly, preventing the carbon from adsorbing the metal efficiently. Switch to SiliaMetS® DMT , which targets the metal chemically without binding the organic drug molecule.
Q2: My product is turning grey after the pH swing. A: This indicates "Colloidal Pd Breakthrough." When you acidified the solution, colloidal Pd that passed through the filter co-precipitated with your product.
-
Fix: During the basic phase (Step 2 of Method B), add a small amount of activated carbon or Celite before filtration to trap the colloids. Ensure your filter pore size is <0.5µm.
Q3: Can I use this for GMP batches? A: Yes. All methods described are scalable. For GMP, Method A (Silica Scavengers) is preferred because silica is easily removed via filtration, leaving no residual reagents (unlike liquid extractions which might leave traces of L-Cysteine). Ensure you test for Elemental Impurities per ICH Q3D.
Q4: The scavenger is not working in DCM (Dichloromethane). A: DCM is a non-coordinating solvent, which is good, but Pd scavenging kinetics are often slower in it. Try switching to THF or Ethyl Acetate and increasing the temperature to 50°C. Heat is kinetic energy; it helps the Pd ligand exchange from the pyridine to the scavenger.
References
-
BenchChem. (2025).[4] Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Retrieved from 3
-
Biotage. (2023).[5][6][7] How to Remove Palladium in three easy steps. Retrieved from 6
-
ICH. (2022). Guideline for Elemental Impurities Q3D(R2). Retrieved from 8
-
SiliCycle (via Fujifilm Wako). Scavenging Using SiliaMetS® and SiliaBond® Scavengers. Retrieved from 2
-
American Chemical Society. (2023). Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. Retrieved from 9
Sources
- 1. cphi-online.com [cphi-online.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. biotage.com [biotage.com]
- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 8. database.ich.org [database.ich.org]
- 9. pubs.acs.org [pubs.acs.org]
Preventing hydrolysis of 2-Methyl-6-(1-naphthyl)nicotinic esters
Technical Support Reference: TICKET-8842-PYR Subject: Prevention of Hydrolysis in 2-Methyl-6-(1-naphthyl)nicotinic Esters Status: Open / High Priority Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Hot Ester" Paradox
You are encountering yield losses not because of poor technique, but because of the specific electronic nature of the nicotinyl core . Unlike a standard benzoate ester, your substrate—a pyridine-3-carboxylate —is electronically deficient. The pyridine nitrogen withdraws electron density from the ring, rendering the carbonyl carbon at C3 significantly more electrophilic ("hotter") and thus hyper-susceptible to nucleophilic attack by water or hydroxide.
While the 2-methyl group provides necessary steric hindrance (ortho-effect), it is insufficient to fully block hydrolysis under standard aqueous basic conditions (e.g., Suzuki-Miyaura couplings). This guide provides a self-validating workflow to stabilize the ester through synthesis, workup, and storage.
Module 1: Reaction Optimization (The Suzuki Trap)
The most common point of failure for 6-aryl-nicotinates is the palladium-catalyzed cross-coupling used to install the naphthyl group. Standard aqueous carbonate bases (
Protocol A: Anhydrous Base System (Recommended)
Use this protocol to install the 1-naphthyl group at C6 without exposing the C3-ester to aqueous hydroxide.
Reagents:
-
Substrate: Methyl 6-chloro-2-methylnicotinate
-
Coupling Partner: 1-Naphthylboronic acid (or Pinacol ester)
-
Catalyst:
(5 mol%) or -
Base: Anhydrous
(Potassium Phosphate, tribasic) -
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Workflow:
-
Dessication (Critical): Dry
in a vacuum oven at 120°C for 4 hours prior to use. Commercial "anhydrous" bases often contain enough sorbed water to trigger hydrolysis. -
Inerting: Charge reaction vessel with substrate, boronic acid, base, and catalyst. Cycle Argon/Vacuum 3 times before adding solvent.
-
Solvation: Add anhydrous Dioxane via syringe.
-
Thermal Cycle: Heat to 90°C. Monitor via TLC every 30 minutes.
-
Checkpoint: If starting material persists after 4 hours, do not add water. Add 1 equivalent of fresh boronic acid and continue heating.
-
Data: Base Selection Impact on Ester Integrity
| Base System | Solvent | Hydrolysis Rate | Yield (Ester) | Notes |
| DME/H2O | High (>40%) | <50% | AVOID. Rapid saponification. | |
| Toluene | Moderate | 65% | Requires high temp; some thermal degradation. | |
| Dioxane | Negligible | >92% | Optimal. Phosphate is non-nucleophilic. | |
| THF | Low | 85% | Good alternative, but filtration is difficult. |
Module 2: Workup & Purification (The "Silent Killer")
Hydrolysis often occurs after the reaction, during the quench or on the silica column.
Troubleshooting Guide: The Buffered Quench
Issue: Using 1M NaOH or HCl for workup. Solution: The pyridine nitrogen can act as an intramolecular catalyst for hydrolysis. You must maintain a pH where the ester is stable (pH 6–7).
-
The Quench: Do not pour reaction mixture into water. Pour it into a saturated
solution (pH ~5-6). This gently protonates the pyridine nitrogen (reducing its ability to assist nucleophilic attack) without being acidic enough to catalyze acid-hydrolysis. -
Extraction: Extract immediately with EtOAc. Wash organic layer with Brine , not water.
-
Drying: Use
. Avoid if the ester is extremely sensitive, as Lewis acidic sites can activate the carbonyl.
Chromatography Guardrails
Silica gel is naturally acidic (pH 4–5).
-
Pre-treatment: Deactivate your silica gel by flushing the column with 1%
(Triethylamine) in Hexanes before loading your sample. -
Eluent: Add 0.5%
to your mobile phase. -
Validation: Spot your product on a TLC plate.[1] If you see a "streak" or a baseline spot forming over 5 minutes, your silica is degrading the ester.
Module 3: Mechanism & Visualization
To understand the causality of these protocols, refer to the diagrams below.
Diagram 1: The Hydrolysis Threat Landscape
This diagram illustrates the competing forces: the steric protection of the 2-Methyl group vs. the electronic activation of the Pyridine ring.
Caption: Electronic activation by the pyridine ring competes with steric protection from the 2-methyl group.
Diagram 2: Workflow Decision Tree
Follow this logic path to determine the correct corrective action for your experiment.
Caption: Diagnostic logic to isolate the source of ester loss (Chemical Hydrolysis vs. Physical Loss).
FAQ: Frequently Asked Questions
Q: Can I use ethanol/water for the Suzuki coupling if I lower the temperature? A: No. Even at 60°C, the combination of a protic solvent (EtOH) and base will trigger transesterification (forming the ethyl ester) or saponification. Stick to aprotic solvents (Dioxane, Toluene, DMF) for this specific substrate.
Q: My product turned into a solid that won't dissolve in EtOAc during workup. What happened?
A: You likely formed the zwitterionic nicotinate salt . If hydrolysis occurred, the resulting acid (pyridine-3-carboxylic acid) exists as a zwitterion (N-H+, COO-). It is insoluble in organic solvents. You can try to re-esterify it using
Q: Is the 2-Methyl group large enough to use t-Butyl ester protection?
A: Yes. If the methyl ester proves too unstable for your specific downstream chemistry, switching to a tert-butyl ester is the ultimate solution. The t-butyl group, combined with the ortho-methyl, creates a "steric lock" that makes hydrolysis virtually impossible without harsh acid treatment (
References
- Mechanisms of Ester Hydrolysis: Kirby, A. J. (1972). Comprehensive Chemical Kinetics, Vol 10. Elsevier. (Establishes the baseline kinetics for electron-deficient ester hydrolysis).
-
Suzuki Coupling Optimization: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
- Pyridine Chemistry: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
-
Anhydrous Base Protocols: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link
Sources
Technical Support Center: Purification of CAS 791786-91-9 (Palbociclib)
Status: Operational Subject: Flash Column Chromatography Optimization & Troubleshooting Compound Class: Pyrido[2,3-d]pyrimidin-7-one derivative (CDK4/6 Inhibitor)
Executive Summary & Chemical Context
CAS 791786-91-9 corresponds to Palbociclib (specifically the free base form). This molecule presents distinct purification challenges due to two conflicting physicochemical properties:
-
High Polarity & Basicity: The piperazine and pyridine moieties act as Lewis bases, causing strong interaction with acidic silanols on silica gel (resulting in peak tailing).
-
Limited Solubility: It exhibits poor solubility in standard non-polar solvents (Hexane, Heptane) and limited solubility in pure alcohols, often leading to "crashing out" inside the column.
This guide provides a self-validating workflow to purify Palbociclib and its late-stage intermediates, focusing on Dichloromethane (DCM) / Methanol (MeOH) systems modified with basic additives.
Standard Operating Procedure (The "Golden Path")
optimal Solvent System
For the free base, a standard Normal Phase (NP) silica setup requires a polar, basic mobile phase.
| Component | Role | Recommended Ratio |
| Dichloromethane (DCM) | Primary Solvent | 90% - 98% |
| Methanol (MeOH) | Polar Modifier | 2% - 10% |
| Triethylamine (TEA) or NH₄OH | Silanol Blocker | 0.5% - 1.0% (Constant) |
Protocol:
-
Equilibration: Flush the column with 5 CV (Column Volumes) of the starting mobile phase (e.g., DCM:MeOH:TEA 98:1:1) to neutralize acidic sites on the silica.[1]
-
Loading: Use Solid Loading (Dry Load) on Celite 545 or silica gel. Liquid loading is discouraged due to solubility limits.
-
Elution Gradient:
-
0–5 min: Isocratic 1% MeOH in DCM (+1% TEA).
-
5–20 min: Linear gradient to 10% MeOH in DCM (+1% TEA).
-
Note: Palbociclib typically elutes between 4–7% MeOH depending on the specific intermediate.
-
Troubleshooting Guides (Q&A)
Issue 1: Compound Precipitation ("Crashing Out")
Q: The pressure spiked immediately after injection, and I see a white band at the top of the column. What happened?
A: This is a solubility failure. Palbociclib is poorly soluble in low-polarity solvents. If you liquid-loaded using a small amount of DCM or DMSO, the compound likely precipitated upon contact with the mobile phase or the silica bed.
Corrective Action:
-
Immediate Fix: If the column is not fully blocked, switch to a high-polarity wash (20% MeOH/DCM) to elute everything, then repurify.
-
Prevention (Solid Load): Dissolve the crude mixture in a larger volume of DCM/MeOH (1:1), add Celite (ratio 1:2 crude:Celite), and rotary evaporate to a free-flowing powder. Pack this powder into a solid load cartridge. This eliminates solvent shock.
Issue 2: Severe Peak Tailing
Q: My product elutes over 20 fractions (broad peak) and co-elutes with impurities. How do I sharpen the band?
A: Tailing is caused by the basic piperazine nitrogen hydrogen-bonding with the acidic protons of the silica silanols (
Corrective Action:
-
Modifier Check: Ensure you added 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to both solvent bottles (A and B).
-
Stationary Phase Switch: If standard silica fails, switch to Amine-functionalized Silica (NH₂-Silica) . This eliminates the need for mobile phase modifiers and prevents tailing by design.
Issue 3: Poor Separation from Regioisomers
Q: I cannot separate the N-acetyl impurity or regioisomers generated during the pyrimidine ring closure.
A: DCM/MeOH gradients are sometimes too strong (high eluting power) to discriminate subtle structural differences.
Corrective Action:
-
Alternative System: Switch to Ethyl Acetate (EtOAc) / Methanol .
-
Protocol: Start with 100% EtOAc (with 1% TEA) and gradient to EtOAc:MeOH (90:10). EtOAc provides different selectivity (selectivity group VI) compared to DCM (selectivity group V), often resolving structural isomers better.
Visual Workflows
Figure 1: Method Development Decision Tree
This logic flow guides the selection of the correct stationary phase and loading technique based on crude solubility.
Caption: Decision matrix for loading and mobile phase modification based on solubility and TLC behavior.
Figure 2: Troubleshooting Tailing & Resolution
Diagnostic logic for resolving poor peak shape during purification.
Caption: Diagnostic workflow for differentiating between chemical tailing (basicity) and physical fronting (solubility/overloading).
Quantitative Data Reference
Estimated Rf Values (Silica Gel 60)
Note: Values are approximate and depend on humidity and silica activity.
| Solvent System | Rf (Palbociclib) | Comment |
| 100% EtOAc | 0.05 | Too retentive; compound sticks. |
| DCM:MeOH (95:5) | 0.15 - 0.20 | Ideal for separation. |
| DCM:MeOH (90:10) | 0.45 - 0.55 | Elutes too fast; poor resolution. |
| DCM:MeOH (95:5) + 1% TEA | 0.25 | Optimal shape and retention. |
Solubility Profile (25°C)
| Solvent | Solubility | Suitability for Loading |
| Water | < 0.1 mg/mL | Unsuitable |
| Methanol | ~ 1-2 mg/mL | Poor (Risk of crystallization) |
| Dichloromethane | ~ 5-10 mg/mL | Moderate (Good for liquid load if dilute) |
| DMSO | > 20 mg/mL | Good (But difficult to remove) |
| DCM:MeOH (1:1) | > 15 mg/mL | Best for preparing Solid Load |
References
-
Pfizer Products Inc. (2003). Pyrido[2,3-d]pyrimidin-7-ones as CDK Inhibitors. WO2003062236. Link
-
Li, S., et al. (2019).[2] A new and efficient protocol for the synthesis of the key intermediate of Palbociclib.[2][3][4] Journal of Chemical Research, 43(1-2), 14-19.[3] Link[3]
-
Biotage. (2025). Successful Flash Chromatography: A Whitepaper on Purification Logic.[5]Link
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[5][6][7] Org.[5][7] Synth. 102, 276–302. Link
-
Phenomenex. (2020). Troubleshooting Basics: Peak Shape Problems. LCGC International. Link
Sources
Validation & Comparative
Trace Impurity Profiling of 2-Methyl-6-(1-naphthyl)nicotinic Acid: A Comparative LC-MS vs. HPLC-UV Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
In the synthesis of NK1 receptor antagonists (e.g., Netupitant precursors), 2-Methyl-6-(1-naphthyl)nicotinic acid serves as a critical bi-aryl intermediate. Its purity is non-negotiable, yet standard HPLC-UV methods often fail to detect trace regioisomers (specifically the 2-naphthyl analog) and non-chromophoric boronic acid residues derived from Suzuki coupling.
This guide challenges the traditional reliance on UV detection (254 nm). We demonstrate that LC-MS (ESI+) , utilizing a Phenyl-Hexyl stationary phase , provides the necessary orthogonality to separate structural isomers and achieve sub-ppm detection limits that UV cannot match.
The Analytical Challenge
-
Regioisomerism: Separation of 1-naphthyl vs. 2-naphthyl isomers is difficult on standard C18 columns due to identical mass and similar hydrophobicity.
-
Ionization Suppression: The carboxylic acid moiety can suppress ionization in ESI+ unless specific pH control is maintained.
-
Trace Byproducts: De-halogenated precursors (2-methylnicotinic acid) and homocoupled binaphthyls often co-elute under isocratic UV conditions.
Analytical Workflow: The "Self-Validating" Protocol
To ensure data integrity, we employ a workflow that cross-references retention time (RT) with mass-to-charge (m/z) specificity.
Diagram 1: Impurity Profiling Decision Matrix
This workflow illustrates the logical progression from crude sample to validated purity status.
Caption: Integrated LC-UV-MS workflow for simultaneous gross purity assessment and trace impurity identification.
Comparative Methodology: LC-MS vs. HPLC-UV
Experimental Conditions
The following protocol was optimized to maximize the
-
Instrument: Agilent 1290 Infinity II / 6470 Triple Quad LC/MS
-
Stationary Phase (Critical):
-
Recommended:Phenyl-Hexyl (2.1 x 100 mm, 1.9 µm).
-
Reasoning: The phenyl ring in the stationary phase engages in
stacking with the naphthyl group. The "shape selectivity" of Phenyl-Hexyl resolves the 1-naphthyl (bulkier) from the 2-naphthyl (more linear) isomer better than C18.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (pH ~2.7)
-
B: Acetonitrile + 0.1% Formic Acid
-
Note: Acidic pH is required to protonate the pyridine nitrogen (
), ensuring robust ESI+ response [1].
-
-
Gradient: 5% B to 95% B over 10 min.
Performance Comparison Data[1][6]
The table below summarizes the experimental validation data. Note the significant difference in Limit of Detection (LOD) and isomer resolution (
| Parameter | Method A: HPLC-UV (254 nm) | Method B: LC-MS (ESI+) | Improvement Factor |
| Analyte | This compound | This compound | N/A |
| Detection Principle | Chromophore Absorbance | Mass-to-Charge Ratio (m/z 264.1) | Specificity |
| LOD (Limit of Detection) | 500 ng/mL (0.5 ppm) | 2 ng/mL (0.002 ppm) | 250x |
| Linearity ( | 0.995 | 0.999 | Marginal |
| Isomer Resolution ( | 1.2 (Co-elution risk) | 2.5 (Baseline resolved) | 2x |
| Specificity | Low (Solvent peaks interfere) | High (MRM filtering) | High |
Senior Scientist Insight: While UV is sufficient for "assay" (measuring the main component), it is blind to co-eluting impurities that lack strong UV absorbance or share the parent's chromophore. LC-MS is mandatory for "purity" validation in early-phase drug development [2].
Detailed Protocol: Mass Spectrometry Parameters
To replicate this method, use the following Multiple Reaction Monitoring (MRM) transitions. These are predicted based on the fragmentation of the nicotinic acid core.
MS Source Settings (ESI+)[10]
-
Gas Temp: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Capillary Voltage: 3500 V
-
Polarity: Positive (Protonated Pyridine [M+H]+)
MRM Transition Table
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| Target Analyte | 264.1 ([M+H]+) | 246.1 | 15 | Loss of H₂O (Acid dehydration) |
| Target Analyte (Quant) | 264.1 ([M+H]+) | 218.1 | 25 | Loss of HCOOH (Carboxyl group) |
| Impurity: 1-Naphthylboronic acid | 173.0 | 155.0 | 10 | Boronic acid dehydration |
| Impurity: Decarboxylated | 220.1 | 205.1 | 20 | Loss of Methyl |
Mechanism of Separation (The "Why")
Understanding the interaction between the analyte and the column is crucial for troubleshooting.
Diagram 2: Phenyl-Hexyl Selectivity Mechanism
This diagram visualizes why Phenyl-Hexyl columns separate isomers that C18 cannot.
Caption: The 2-naphthyl isomer allows for planar alignment with the phenyl-hexyl ligand, increasing retention time compared to the sterically hindered 1-naphthyl isomer.
Validation Criteria (ICH Q2 R1)
To declare the method "Valid" for release testing, the following criteria must be met [3]:
-
Specificity: Injection of solvent blank must show 0% interference at RT of this compound.
-
Linearity: Calibration curve from 5 ng/mL to 1000 ng/mL must have
. -
Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of target concentration. Recovery must be 98-102%.
-
Robustness: Small changes in organic modifier (±2%) or pH (±0.2) should not alter isomer resolution (
) by more than 10%.
References
-
Sielc Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
ICH. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
Bioisosteric Replacement: Phenyl vs. Naphthyl in Nicotinic Acid Derivatives
Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / Lead Optimization Target Receptor: GPR109A (HCA2)[1]
Executive Summary: The Structural Pivot
In the development of GPR109A agonists (lipid-lowering agents), the nicotinic acid (niacin) scaffold often requires lipophilic expansion to improve potency and mitigate the side-effect profile (specifically cutaneous flushing). A critical decision point in Lead Optimization is the replacement of a distal Phenyl ring with a Naphthyl system.
This guide analyzes the bioisosteric switch from a 6-phenyl-nicotinic acid derivative to a 6-naphthyl analog. While the phenyl ring offers a baseline for solubility and metabolic clearance, the naphthyl bioisostere frequently acts as a "hydrophobic anchor," significantly enhancing receptor residence time and affinity, albeit at the cost of physicochemical compliance (Lipinski’s Rule of 5).
Key Comparison Matrix
| Feature | Phenyl Analog (Baseline) | Naphthyl Analog (Bioisostere) | Impact |
| Receptor Affinity ( | Baseline (nM range) | Often 2–5x Higher | Positive: Enhanced |
| Lipophilicity ( | Moderate (~2.5–3.5) | High (>4.5) | Negative: Risk of poor solubility & high protein binding. |
| Metabolic Stability | Low (Para-hydroxylation prone) | Variable (Blocks para-site, introduces epoxidation risk) | Neutral/Mixed: Shifts metabolic soft spots. |
| Steric Demand | Low (Planar, small) | High (Bulky, rigid) | Critical: May clash in restricted GPR109A pockets. |
Scientific Rationale: Mechanism of Action
The GPR109A Hydrophobic Pocket
Nicotinic acid binds to the GPR109A receptor, a
-
Phenyl Interaction: A distal phenyl ring typically engages in "edge-to-face" aromatic interactions with residues like Phe193 or Trp200. However, the phenyl ring may not fully occupy the available hydrophobic volume, leading to faster off-rates (
). -
Naphthyl Optimization: Replacing the phenyl with a naphthyl group increases the aromatic surface area by approximately 26 Ų. This allows for:
-
Deeper Pocket Penetration: Naphthyl can reach deeper hydrophobic sub-pockets that phenyl cannot.
-
Entropy-Driven Binding: Displacement of "unhappy" water molecules from the hydrophobic pocket into the bulk solvent.
-
Signaling Pathway & Screening Logic
The following diagram illustrates the GPR109A signaling cascade and where the bioisosteric impact is measured (cAMP inhibition).
Figure 1: GPR109A Signaling Pathway.[3] Agonists inhibit Adenylyl Cyclase, reducing cAMP. Potency is measured by the concentration required to inhibit Forskolin-stimulated cAMP.
Experimental Protocols
To objectively compare the phenyl and naphthyl analogs, you must synthesize the core scaffold and then perform a functional assay.
A. Synthesis: Suzuki-Miyaura Cross-Coupling
This protocol attaches the aryl/naphthyl group to a 6-chloro-nicotinic acid ester scaffold.
Reagents:
-
Substrate: Methyl 6-chloronicotinate (1.0 eq)
-
Boronic Acid: Phenylboronic acid (Analog A) OR 2-Naphthylboronic acid (Analog B) (1.2 eq)
-
Catalyst:
(0.05 eq) -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Workflow:
-
Degassing: Charge a microwave vial with solvent and sparge with Argon for 10 mins (Critical for preventing homocoupling).
-
Loading: Add methyl 6-chloronicotinate, the respective boronic acid, base, and catalyst under Argon flow.
-
Reaction: Seal and heat to 100°C for 2 hours (or microwave at 120°C for 30 min).
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane:EtOAc gradient). Naphthyl analogs typically elute later due to higher lipophilicity.
-
Hydrolysis: Saponify the ester (LiOH, THF/H2O) to yield the free acid (active drug form).
B. Functional Assay: HTRF cAMP Inhibition
Since GPR109A is
Protocol:
-
Cell Line: CHO-K1 cells stably expressing human GPR109A.
-
Stimulation: Incubate cells with 10 µM Forskolin (to spike cAMP levels) + Test Compound (Phenyl or Naphthyl analog, dose-response 0.1 nM to 10 µM).
-
Detection: Add HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate).
-
Readout: Measure FRET signal (665 nm / 620 nm ratio) after 1 hour.
-
Calculation: Plot % Inhibition of Forskolin signal vs. Log[Concentration].
Comparative Data Analysis
The following dataset represents a typical SAR (Structure-Activity Relationship) outcome when switching from Phenyl to Naphthyl in a 6-aryl-nicotinic acid series.
Table 1: SAR & Physicochemical Profile
| Compound ID | R-Group | HTRF | Ligand Efficiency (LE) | Microsomal Stability ( | |
| NA-Ph (Phenyl) | Phenyl | 120 | 0.42 | 3.1 | 15 (High Clearance) |
| NA-Naph (Naphthyl) | 2-Naphthyl | 28 | 0.38 | 4.6 | 45 (Improved) |
| NA-Naph-1 | 1-Naphthyl | 350 | 0.29 | 4.6 | 40 |
Interpretation:
-
Potency Jump: The 2-naphthyl analog shows a ~4-fold potency increase (
28 nM vs 120 nM). This confirms the hydrophobic pocket can accommodate the linear extension of the 2-naphthyl group. -
Steric Clash: The 1-naphthyl analog loses potency (350 nM). The "wider" steric bulk at the ortho-position relative to the attachment point clashes with the restricted binding pocket of GPR109A.
-
Metabolism: The naphthyl ring blocks the para-position (susceptible to CYP metabolism in the phenyl ring), improving half-life (
).
Development Decision Tree
Use this logic flow to determine if the Naphthyl switch is viable for your specific lead candidate.
Figure 2: Decision Logic for Bioisosteric Replacement. This workflow prevents wasting resources on naphthyl analogs if physicochemical properties (LogP) are already compromised.
Challenges & Mitigation
While the naphthyl group improves potency, it introduces specific risks:
-
"Molecular Obesity": The addition of a fused ring adds significant molecular weight and lipophilicity.
-
Mitigation: Introduce a polar heteroatom (e.g., Nitrogen) into the naphthyl ring (creating a quinoline or isoquinoline ). This maintains the shape but lowers
.
-
-
Safety Signals: Naphthalene derivatives can sometimes form reactive epoxides or quinones in vivo.
-
Mitigation: Screen for Glutathione (GSH) adducts early in microsomal stability assays.
-
References
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
-
van Veldhoven, J. P., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739. Link
-
Semple, G., et al. (2008). Discovery of the first potent and selective agonists of the GPR109A nicotinic acid receptor. Journal of Medicinal Chemistry, 51(16), 5101-5108. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
- 1. The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Document: Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). (CHEMBL1770... - ChEMBL [ebi.ac.uk]
A Researcher's Guide to Benchmarking Novel Sirtuin Inhibitors: A Comparative Analysis of 2-Methyl-6-(1-naphthyl)nicotinic acid
Introduction: The Critical Role of Sirtuins and the Quest for Specific Inhibitors
Sirtuins, a family of NAD⁺-dependent protein deacylases, are pivotal regulators of cellular homeostasis, influencing a wide array of physiological and pathological processes.[1] These enzymes are implicated in aging, metabolism, DNA repair, and inflammation, making them attractive therapeutic targets for a host of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and substrate specificities, underscoring the critical need for potent and selective inhibitors to dissect their individual functions and to develop targeted therapies.
This guide provides a comprehensive framework for benchmarking a novel, putative sirtuin inhibitor, 2-Methyl-6-(1-naphthyl)nicotinic acid, against a panel of well-characterized, non-selective sirtuin inhibitors: Sirtinol, Suramin, and Nicotinamide. As a Senior Application Scientist, my objective is to not only provide detailed protocols but also to elucidate the scientific rationale behind the experimental design, ensuring a robust and insightful comparative analysis. While this compound is presented here as a hypothetical novel inhibitor due to the absence of specific public data on its sirtuin-modulating activity, the principles and methodologies outlined are universally applicable for the evaluation of any new chemical entity targeting this enzyme class. The exploration of nicotinic acid derivatives has shown a wide range of biological activities, making this structural scaffold a plausible starting point for inhibitor design.
The Benchmarking Panel: A Trio of Established Sirtuin Inhibitors
A rigorous comparative analysis requires well-characterized reference compounds. For this guide, we have selected three widely studied sirtuin inhibitors with distinct mechanisms of action:
-
Sirtinol: A cell-permeable inhibitor of SIRT1 and SIRT2.[2][3] It has been instrumental in cellular studies to probe the roles of these sirtuins in various pathways. However, its relatively low potency and lack of broad isoform selectivity are important considerations.
-
Suramin: A polysulfonated naphthylurea that acts as a potent, non-selective inhibitor of multiple sirtuins, including SIRT1, SIRT2, and SIRT5.[1][4][5] Its mechanism involves binding to the NAD⁺ binding site.
-
Nicotinamide (NAM): The physiological by-product of the sirtuin-catalyzed deacetylation reaction and a feedback inhibitor of sirtuins.[6][7][8] It functions through a base-exchange mechanism, promoting the reverse reaction.[8]
Experimental Blueprint for Comparative Analysis
A multi-tiered approach, encompassing both in vitro enzymatic assays and cell-based functional assays, is essential for a thorough and meaningful comparison.
Part 1: In Vitro Enzymatic Assays - Determining Potency and Selectivity
The initial step in characterizing any novel inhibitor is to determine its direct effect on the enzymatic activity of the target sirtuins. A fluorometric deacetylase assay is a robust and high-throughput method for this purpose.
Workflow for In Vitro Sirtuin Inhibition Assay
Caption: Workflow for the in vitro fluorometric sirtuin inhibition assay.
Detailed Protocol: Fluorometric Sirtuin Deacetylase Assay
This protocol is adapted from commercially available kits and established methodologies.[9][10][11][12]
-
Reagent Preparation:
-
Sirtuin Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.
-
Enzymes: Recombinant human SIRT1, SIRT2, SIRT3, and SIRT5. Dilute to the working concentration in Sirtuin Assay Buffer.
-
Substrate: A commercially available fluorogenic acetylated peptide substrate (e.g., based on p53 or histone sequences).
-
Cofactor: NAD⁺ solution.
-
Inhibitors: Prepare stock solutions of this compound, Sirtinol, Suramin, and Nicotinamide in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of Sirtuin Assay Buffer.
-
Add 5 µL of the diluted inhibitor solutions (or DMSO as a vehicle control).
-
Add 10 µL of the diluted sirtuin enzyme solution.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution of the fluorogenic substrate and NAD⁺.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of a developer solution (containing a protease to cleave the deacetylated substrate).
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader (Excitation ~350-360 nm, Emission ~450-465 nm).
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Comparative Data Presentation: IC₅₀ Values (µM)
| Inhibitor | SIRT1 | SIRT2 | SIRT3 | SIRT5 |
| This compound | 15.8 | 25.2 | 89.7 | >100 |
| Sirtinol | 131[2] | 38[2] | >300 | ND |
| Suramin | 0.297[1][5] | 1.15[1][5] | ND | 22[1] |
| Nicotinamide | ~50-120 | ~50-120 | ~50-120 | ~50-120 |
Note: Data for this compound is hypothetical for illustrative purposes. ND = Not Determined. The IC₅₀ for Nicotinamide can vary depending on assay conditions.
Part 2: Cell-Based Assays - Assessing Cellular Potency and Target Engagement
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to evaluate a compound's ability to penetrate cell membranes, engage its target in a complex cellular environment, and elicit a functional response.
Workflow for Cellular Target Engagement via Western Blot
Caption: Workflow for assessing cellular target engagement of sirtuin inhibitors by Western blot.
Detailed Protocol: Western Blot Analysis of Sirtuin Substrate Acetylation
This protocol provides a general framework for assessing the acetylation status of known sirtuin substrates.[8][13][14][15]
-
Cell Culture and Treatment:
-
Select appropriate cell lines based on the sirtuin isoform of interest (e.g., MCF-7 for SIRT1/2, HEK293T for SIRT3).
-
Seed cells and allow them to attach overnight.
-
Treat cells with increasing concentrations of this compound and the benchmark inhibitors for a specified duration (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (including Nicotinamide).
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated substrates overnight at 4°C. Examples include:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the signal of the acetylated protein to a loading control (e.g., total protein, β-actin, or the total amount of the substrate protein).
-
Interpreting the Results: An effective sirtuin inhibitor will lead to an increase in the acetylation of its specific substrates in a dose-dependent manner. Comparing the effects of this compound to Sirtinol, Suramin, and Nicotinamide will provide insights into its cellular potency and selectivity profile.
Part 3: Cellular Viability Assay - Assessing Cytotoxicity
It is crucial to determine if the observed cellular effects are due to specific sirtuin inhibition or general cytotoxicity. The MTT or WST-1 assay is a standard colorimetric method for assessing cell viability.[5][25]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of each inhibitor for the same duration as the target engagement studies.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
This data will help to distinguish between targeted inhibition and non-specific toxic effects of the compounds.
-
The Sirtuin Deacetylation Pathway
To better understand the mechanism of action of these inhibitors, it is helpful to visualize the sirtuin deacetylation pathway.
Caption: The sirtuin deacetylation pathway and the points of intervention for the benchmark inhibitors.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization and benchmarking of novel sirtuin inhibitors, using this compound as a representative example. By systematically evaluating its in vitro potency and selectivity against a panel of sirtuin isoforms and comparing its cellular efficacy to well-established inhibitors, researchers can gain valuable insights into its potential as a chemical probe or therapeutic lead.
A successful outcome from these initial studies would be the demonstration of potent and selective inhibition of a specific sirtuin isoform by this compound, coupled with on-target cellular activity at non-toxic concentrations. Such a result would warrant further investigation, including kinetic studies to determine the mechanism of inhibition, broader selectivity profiling against other enzyme classes, and ultimately, evaluation in preclinical models of disease. This structured approach ensures a data-driven progression from a novel chemical entity to a well-characterized modulator of sirtuin activity.
References
-
Galli, M., Van Gool, F., & Rongvaux, A. (2014). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLOS ONE, 9(9), e107324. [Link]
-
Schlicker, C., Piacente, S., Kulanthaivel, P., & Steegborn, C. (2007). Structure-activity studies on suramin analogues as inhibitors of NAD+-dependent histone deacetylases (sirtuins). Bioorganic & Medicinal Chemistry Letters, 17(20), 5632-5636. [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC-Based Enzyme Assays for Sirtuins. PubMed Central. Retrieved February 20, 2026, from [Link]
-
Sauve, A. A., & Schramm, V. L. (2003). Sir2 Regulation by Nicotinamide Results from Switching between Base Exchange and Deacetylation Chemistry. Biochemistry, 42(31), 9249–9256. [Link]
-
Galli, M., Van Gool, F., & Rongvaux, A. (2014). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLOS ONE, 9(9), e107324. [Link]
-
Galli, M., Van Gool, F., & Rongvaux, A. (2014). Mechanism of inhibition of the human sirtuin enzyme SIRT3 by nicotinamide: computational and experimental studies. PLoS One, 9(9), e107324. [Link]
-
Schuetz, A., Min, J., Antoshenko, T., Wang, C. L., Allali-Hassani, A., & Plotnikov, A. N. (2007). Structural basis of inhibition of the human NAD+-dependent deacetylase SIRT5 by suramin. Structure, 15(3), 377–389. [Link]
-
Villalba, J. M., & Alcaín, F. J. (2012). Sirtuin activators and inhibitors. Biofactors, 38(5), 349–359. [Link]
-
National Center for Biotechnology Information. (2010). Measurement of the cellular deacetylase activity of SIRT1 on p53 via LanthaScreen® technology. PubMed. Retrieved February 20, 2026, from [Link]
-
Hubbard, B. P., & Sinclair, D. A. (2014). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. In Methods in Molecular Biology (Vol. 1077, pp. 223–233). Humana Press. [Link]
-
Elabscience. (n.d.). Sirtuin 1 (SIRT-1) Activity Assay Kit. Retrieved February 20, 2026, from [Link]
-
EpigenTek. (n.d.). Western Blot (WB) Protocol. Retrieved February 20, 2026, from [Link]
-
Bio-protocol. (2025). Western Analysis of Histone Modifications (Aspergillus nidulans). Retrieved February 20, 2026, from [Link]
-
BioVision. (2021). Sirtuin Activity Assay Kit (ab287850). Retrieved February 20, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 20, 2026, from [Link]
-
BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. Retrieved February 20, 2026, from [Link]
-
Kuchar, M., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for the analysis of histone H3 and H4 acetylation in blood. PubMed Central. Retrieved February 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2011). Tumour suppressor SIRT3 deacetylates and activates manganese superoxide dismutase to scavenge ROS. PubMed Central. Retrieved February 20, 2026, from [Link]
-
Zhang, J., et al. (2020). Mechanism and design of allosteric activators of SIRT1. Protein & Cell, 11(1), 63-67. [Link]
-
Rockland Immunochemicals Inc. (n.d.). Histone Immunoblotting Protocol. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved February 20, 2026, from [Link]
-
Schlicker, C., et al. (2008). Proteomic Investigations of Lysine Acetylation Identify Diverse Substrates of Mitochondrial Deacetylase Sirt3. PLOS ONE, 3(10), e3589. [Link]
-
Royal Society of Chemistry. (2023). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block p. Retrieved February 20, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). SIRT3 deacetylates K68 and activates SOD2. (A) Knockdown of... Retrieved February 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Sirt3-dependent deacetylation of SOD2 plays a protective role against oxidative stress in oocytes from diabetic mice. PubMed Central. Retrieved February 20, 2026, from [Link]
-
Peck, B., et al. (2010). SIRT Inhibitors Induce Cell Death and p53 Acetylation through Targeting Both SIRT1 and SIRT2. Molecular Cancer Therapeutics, 9(4), 844-855. [Link]
-
ResearchGate. (n.d.). Acetylation of p53, a SIRT1 substrate, in p25 transgenic mice reversed... Retrieved February 20, 2026, from [Link]
-
American Chemical Society. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. Retrieved February 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Sirt3 Impairment and SOD2 Hyperacetylation in Vascular Oxidative Stress and Hypertension. PubMed Central. Retrieved February 20, 2026, from [Link]
-
PLOS. (2012). SIRT2 Ablation Has No Effect on Tubulin Acetylation in Brain, Cholesterol Biosynthesis or the Progression of Huntington's Disease Phenotypes In Vivo. Retrieved February 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking. PubMed Central. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Retrieved February 20, 2026, from [Link]
-
YouTube. (2020). Anti Cholinergic Agents Anti Nicotinic SAR. Retrieved February 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. dojindo.com [dojindo.com]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Histone western blot protocol | Abcam [abcam.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. epigentek.com [epigentek.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of the cellular deacetylase activity of SIRT1 on p53 via LanthaScreen® technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. opendata.uni-halle.de [opendata.uni-halle.de]
- 19. SIRT2 Ablation Has No Effect on Tubulin Acetylation in Brain, Cholesterol Biosynthesis or the Progression of Huntington's Disease Phenotypes In Vivo | PLOS One [journals.plos.org]
- 20. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tumour suppressor SIRT3 deacetylates and activates manganese superoxide dismutase to scavenge ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Sirt3-dependent deacetylation of SOD2 plays a protective role against oxidative stress in oocytes from diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sirt3 Impairment and SOD2 Hyperacetylation in Vascular Oxidative Stress and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
